Ethyl (3-methylpiperidin-1-yl)acetate
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Overview
Description
Preparation Methods
The synthesis of Ethyl (3-methylpiperidin-1-yl)acetate typically involves the reaction of 3-methylpiperidine with ethyl chloroacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed, and the product is isolated through distillation or extraction methods .
Chemical Reactions Analysis
Ethyl (3-methylpiperidin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new derivatives.
Scientific Research Applications
Ethyl (3-methylpiperidin-1-yl)acetate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions. In medicine, it is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds .
Mechanism of Action
The mechanism of action of Ethyl (3-methylpiperidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Ethyl (3-methylpiperidin-1-yl)acetate can be compared with other similar compounds such as:
Ethyl (4-methylpiperidin-1-yl)acetate: Similar structure but with a different position of the methyl group.
Ethyl (3-ethylpiperidin-1-yl)acetate: Similar structure but with an ethyl group instead of a methyl group.
Ethyl (3-methylpiperidin-1-yl)propionate: Similar structure but with a propionate group instead of an acetate group.
These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities.
Properties
IUPAC Name |
ethyl 2-(3-methylpiperidin-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-13-10(12)8-11-6-4-5-9(2)7-11/h9H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYKHZRXTOJHTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCCC(C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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